2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, an acetamide group, and a hydroxy-methoxy-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 2-chloro-6-fluoroaniline, undergoes acylation with acetic anhydride to form 2-chloro-6-fluoroacetanilide.
Side Chain Introduction: The acetanilide intermediate is then reacted with 2-hydroxy-4-methoxy-2-methylbutyl bromide in the presence of a base such as potassium carbonate to introduce the hydroxy-methoxy-methylbutyl side chain.
Final Product Formation: The resulting intermediate is subjected to further purification and reaction conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide: Lacks the fluoro substituent.
2-(2-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide: Lacks the chloro substituent.
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methylbutyl)acetamide: Lacks the methoxy group.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the hydroxy-methoxy-methylbutyl side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO3/c1-14(19,6-7-20-2)9-17-13(18)8-10-11(15)4-3-5-12(10)16/h3-5,19H,6-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMPPAMPWBKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)CC1=C(C=CC=C1Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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